Febrifugine

Antimalarial Drug Discovery In Vitro Screening Plasmodium falciparum

Febrifugine (CAS 24159-07-7) is the unmodified quinazolinone alkaloid parent scaffold essential for antimalarial lead optimization. It addresses the critical need for a validated reference standard with extreme potency-toxicity benchmarks: • IC50 ~1-2 μM against chloroquine-sensitive (D6) and resistant (W2) P. falciparum • >100-fold more cytotoxic than optimized analogues in hepatocyte assays, providing clear SAR differentiation • Enables direct comparative in vivo studies at 1 mg/kg/day in murine malaria models Supplied as ≥98% pure crystalline solid with full analytical documentation. For research use only.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
Cat. No. B1204314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebrifugine
Synonymsfebrifugine
isofebrifugine
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O
InChIInChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m0/s1
InChIKeyFWVHWDSCPKXMDB-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Febrifugine: Antimalarial Lead Scaffold and SAR


Febrifugine is a quinazolinone alkaloid (CAS 24159-07-7) originally isolated from Dichroa febrifuga Lour (Chang Shan), with a molecular formula of C16H19N3O3 [1]. It exhibits potent in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum [2]. However, the compound has been precluded from clinical development due to well-documented hepatotoxicity and emetic side effects [3]. This combination of high potency and significant toxicity has made febrifugine a primary scaffold for medicinal chemistry optimization, with the aim of discovering analogs that retain antiparasitic efficacy while eliminating toxic liabilities [4].

Febrifugine vs. Derivatives: Procurement Distinction


While halofuginone and synthetic febrifugine analogs originate from the same parent scaffold, they are not interchangeable with febrifugine in research or therapeutic contexts. Febrifugine is distinguished by a severe toxicity profile in mammalian systems, including acute oral LD50 values of 6.57 mg/kg in mice and strong hepatotoxicity [1]. In contrast, optimized analogs like halofuginone exhibit reduced toxic side effects and possess distinct mechanisms of action, such as inhibition of prolyl-tRNA synthetase [2]. Studies show that certain synthetic analogues are over 100 times less cytotoxic than the parent compound in hepatocyte assays [3]. Therefore, procurement decisions for febrifugine specifically enable investigations into the unmodified pharmacophore's intrinsic potency and toxicity, whereas derivatives are suited for translational studies requiring improved safety margins or alternative target engagement.

Quantitative Evidence for Febrifugine Selection


In Vitro Antimalarial Potency Comparison

Febrifugine demonstrates potent in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. Its natural isomer, isofebrifugine, and the synthetic derivative, halofuginone, provide key comparative data points for assessing relative potency within the same chemical class .

Antimalarial Drug Discovery In Vitro Screening Plasmodium falciparum IC50

In Vivo Efficacy in a Mouse Model

Febrifugine exhibits in vivo antimalarial activity, providing a benchmark for efficacy in a mammalian model. The synthetic derivative halofuginone is used as a comparator to demonstrate the potential for improved in vivo performance through chemical modification .

In Vivo Pharmacology Plasmodium berghei Efficacy Mouse Model

Comparative Toxicity and Selectivity Profile

Febrifugine is characterized by significant cytotoxicity and a low selectivity index, which are the primary drivers for its optimization. Direct comparisons with rationally designed analogues quantify the extent of toxicity reduction that has been achieved [1].

Cytotoxicity Selectivity Index Hepatotoxicity Safety Pharmacology

3D-QSAR and Pharmacophore Models for Design

A validated 3D-QSAR and pharmacophore model has been developed based on febrifugine and its derivatives. This model provides a quantitative framework for predicting the activity of new compounds, offering a significant advantage over less-characterized antimalarial scaffolds [1].

QSAR Pharmacophore Modeling Virtual Screening Drug Design

Research and Industrial Application Scenarios


Lead Optimization: Toxicity and Potency Baselines

Febrifugine serves as an indispensable reference standard in lead optimization programs. Its potent in vitro activity (IC50 ~1-2 μM against P. falciparum ) and severe toxicity (>100-fold more toxic than optimized analogues [1]) provide the extreme benchmarks for SAR studies. Newly synthesized analogues are screened for retained antimalarial potency while demonstrating a significant improvement in safety margin relative to the febifugine parent scaffold [1].

In Silico Discovery: 3D-QSAR Model Validation

The febrifugine scaffold has been used to develop a highly predictive 3D-QSAR model (r2 = 0.972, Q2 = 0.712 [2]). Researchers can utilize this validated model to computationally screen virtual libraries of febrifugine analogues, identifying candidates with predicted high potency before committing to costly synthesis and in vitro testing. This application is uniquely supported by the extensive SAR data available for this compound class [2].

In Vivo Pharmacology: Comparator for Optimized Leads

In murine malaria models, febrifugine demonstrates in vivo efficacy at 1 mg/kg/day but with a narrow therapeutic window. This makes it a valuable comparator compound for evaluating the in vivo efficacy, pharmacokinetics, and therapeutic index of advanced leads like halofuginone, which has been shown to be approximately 10-fold more efficacious in the same model [3]. Procuring the parent compound is essential for conducting these direct comparative in vivo studies.

Mechanism of Action: Target Engagement Validation

The distinct mechanism of action of febrifugine and its derivatives, which involves inhibition of prolyl-tRNA synthetase [4], makes the parent compound a key tool for target validation. Researchers can use febrifugine to confirm target engagement and compare its inhibitory profile against that of analogues like halofuginone. This aids in delineating the structural determinants of target binding and understanding the basis for differential cellular activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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